molecular formula C24H46OSn B12538456 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one CAS No. 820250-68-8

6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one

Cat. No.: B12538456
CAS No.: 820250-68-8
M. Wt: 469.3 g/mol
InChI Key: UJLKVXOWDSSSPU-UHFFFAOYSA-N
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Description

6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one is an organotin compound characterized by the presence of a tributylstannyl group attached to an ethenyl moiety, which is further connected to a decenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one typically involves the Stille coupling reaction, where a stannylated compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include:

    Palladium catalyst: Palladium(0) or Palladium(II) complexes.

    Solvent: Tetrahydrofuran (THF) or toluene.

    Temperature: Typically between 50-100°C.

    Reaction time: Several hours to overnight.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety measures for handling organotin compounds.

Chemical Reactions Analysis

Types of Reactions

6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the stannyl group to a hydroxyl or carbonyl group.

    Reduction: Reduction of the ethenyl moiety to an alkane.

    Substitution: Replacement of the stannyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halides or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted alkenes or alkanes.

Scientific Research Applications

6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules through Stille coupling reactions.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration in drug discovery and development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one involves its reactivity with various reagents. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon bonds. The ethenyl moiety can undergo addition reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethynyltributylstannane: Similar structure with an ethynyl group instead of an ethenyl group.

    Tributylstannylacetylene: Contains a stannyl group attached to an acetylene moiety.

Uniqueness

6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one is unique due to its specific combination of a stannyl group with a decenone structure, providing distinct reactivity and applications compared to other organotin compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

820250-68-8

Molecular Formula

C24H46OSn

Molecular Weight

469.3 g/mol

IUPAC Name

6-(1-tributylstannylethenyl)dec-3-en-5-one

InChI

InChI=1S/C12H19O.3C4H9.Sn/c1-4-7-9-11(6-3)12(13)10-8-5-2;3*1-3-4-2;/h8,10-11H,3-5,7,9H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

UJLKVXOWDSSSPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CCC

Origin of Product

United States

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